Sucrose-based sweeteners degrade rapidly in acidic formulations (pH 2.0, 100°C) and induce glycemic spikes (GI ~65), compromising product stability and metabolic suitability. Isomaltulose (CAS 58166-27-1), with its acid-resistant α-(1→6) glycosidic bond, directly overcomes these limitations. • Acid Stability: No hydrolysis of 20% solution at pH 2.0/100°C for 60 min-unlike sucrose, which fully decomposes. • Low Glycemic Index: GI ~32; significantly lower postprandial glucose and insulin responses (p<0.001 vs. sucrose) with enhanced GLP-1 secretion. • Non-Cariogenic: FDA-authorized health claim 'does not promote tooth decay.' Bulk quantities (≥98% purity) available for immediate global dispatch.
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
CAS No.58166-27-1
Cat. No.B1362735
⚠ Attention: For research use only. Not for human or veterinary use.
6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose (CAS 58166-27-1), also known as isomaltulose or palatinose, is a naturally occurring disaccharide composed of glucose and fructose linked through an α-(1→6) glycosidic bond [1]. This structural isomer of sucrose (α-(1→2) linkage) is produced commercially via enzymatic rearrangement of sucrose and is found naturally in honey and sugarcane juice [1]. The compound is a reducing sugar with a molecular weight of 342.30 g/mol and is recognized for its functional differentiation in sweetness profile, digestive kinetics, and metabolic response relative to conventional sweeteners [1].
Structural isomer of sucrose with α-(1→6) glycosidic linkage
[1] Shyam, S., et al. (2017). Isomaltulose (Palatinose) – An emerging carbohydrate. Food Bioscience, 18, 46-52. View Source
Isomaltulose: Why Substitution Fails
Generic substitution of isomaltulose with sucrose, maltodextrin, or other disaccharides fails due to fundamental differences in glycosidic linkage stability, digestive enzyme kinetics, and resultant physiological cascades. The α-(1→6) bond in isomaltulose confers significantly greater resistance to acid hydrolysis and oral microbial fermentation compared to the α-(1→2) linkage in sucrose [1]. This structural distinction translates into a slower rate of intestinal hydrolysis, yielding a glycemic index (GI) of approximately 32 compared to sucrose's GI of ~65, with concomitant attenuation of insulin and glucose-dependent insulinotropic polypeptide (GIP) responses while enhancing glucagon-like peptide-1 (GLP-1) secretion [2][3]. These differentiated properties directly impact product performance in applications requiring thermal/acid stability, sustained energy release, or non-cariogenic sweetening, rendering simple interchange with sucrose or other high-GI carbohydrates technically and functionally invalid.
Glycemic response mismatch
Isomaltulose’s α-(1→6) bond delays hydrolysis, yielding a markedly lower glycemic index than sucrose or maltodextrin. Direct substitution with high-GI carbohydrates can undermine low-glycemic product design.
Acid/thermal processing failure
Sucrose undergoes rapid acid-catalyzed hydrolysis under heat, while isomaltulose remains intact. Replacing isomaltulose with sucrose in acidic or thermally processed products may compromise stability and sweetness.
Cariogenicity profile shift
Isomaltulose is classified as non-cariogenic by the FDA, whereas sucrose promotes dental caries. Substituting sucrose forfeits the “tooth-friendly” claim and associated regulatory positioning.
[1] Shyam, S., et al. (2017). Isomaltulose (Palatinose) – An emerging carbohydrate. Food Bioscience, 18, 46-52. View Source
[2] Pfeiffer, A. F. H., et al. (2018). High Glycemic Index Metabolic Damage - a Pivotal Role of GIP and GLP-1. Trends in Endocrinology & Metabolism, 29(5), 289-299. View Source
[3] Dávila, L. A., et al. (2019). Effect of oral nutritional supplements with sucromalt and isomaltulose versus standard formula on glycaemic index, entero-insular axis peptides and subjective appetite in patients with type 2 diabetes: A randomised cross-over study. Nutrients, 11(7), 1477. View Source
Isomaltulose: Evidence Overview
Acid/Thermal Stability vs. Sucrose
Isomaltulose demonstrates markedly superior resistance to acid-catalyzed hydrolysis compared to sucrose under identical conditions [1]. This stability is critical for formulations containing organic acids or subjected to thermal processing.
Acid/Thermal StabilityHead-to-head
Isomaltulose: 20% sol., pH 2.0, 100°C, 60 min – no decompositionSucrose: same conditions – complete hydrolysis
Confirms stability in acidic thermal processing
Qualitative full resistance vs. full degradation
Acid StabilityThermal StabilityFood Processing
Evidence Dimension
Acid-catalyzed hydrolysis resistance
Target Compound Data
20% solution does not decompose when heated at 100°C for 60 minutes at pH 2.0
Complete resistance to hydrolysis vs. complete hydrolysis (qualitatively, a 100% differential)
Conditions
20% aqueous solution, pH 2.0, 100°C, 60 minutes
Why This Matters
Enables stable formulation in acidic beverages and thermally processed foods where sucrose would degrade, reducing sweetening power and generating undesirable byproducts.
In a randomized, double-blind, cross-over study involving 16 individuals with type 2 diabetes, oral nutritional supplements containing isomaltulose and sucromalt (ONS-D) yielded a significantly lower glycemic index compared to a standard formula (ET) [1].
Glycemic Index (T2D)Head-to-head
ONS-D (isomaltulose): Low GIStandard formula: Intermediate GI (p
ONS-D (containing isomaltulose and sucromalt): Low GI
Comparator Or Baseline
Standard formula (ET): Intermediate GI
Quantified Difference
Statistically significant difference (p < 0.001)
Conditions
Randomized, double-blind, cross-over study in 16 subjects with type 2 diabetes; 25g carbohydrate portions; blood sampled at 0-180 min
Why This Matters
Supports procurement for diabetic-friendly and low-glycemic product formulations with clinically validated differentiation from standard nutritional formulas.
[1] Dávila, L. A., et al. (2019). Effect of oral nutritional supplements with sucromalt and isomaltulose versus standard formula on glycaemic index, entero-insular axis peptides and subjective appetite in patients with type 2 diabetes: A randomised cross-over study. Nutrients, 11(7), 1477. View Source
Incretin Modulation: GIP & GLP-1
Consumption of isomaltulose-containing supplements (ONS-D) led to a significantly lower GIP area under the curve (AUC) and a higher GLP-1 AUC compared to a standard formula (ET) in type 2 diabetic subjects [1]. This differential incretin profile is mechanistically linked to improved metabolic outcomes.
p < 0.02 for GIP reduction; p < 0.05 for GLP-1 elevation
Conditions
Randomized, double-blind, cross-over study in 16 subjects with type 2 diabetes; 25g carbohydrate portions; blood sampled at 0-180 min
Why This Matters
Demonstrates a unique hormonal signature that distinguishes isomaltulose from standard carbohydrates, relevant for functional foods targeting metabolic health and appetite regulation.
Incretin HormonesGIPGLP-1
[1] Dávila, L. A., et al. (2019). Effect of oral nutritional supplements with sucromalt and isomaltulose versus standard formula on glycaemic index, entero-insular axis peptides and subjective appetite in patients with type 2 diabetes: A randomised cross-over study. Nutrients, 11(7), 1477. View Source
CHO Oxidation & Power vs. Sucrose
Pre-exercise intake of isomaltulose (ISO) resulted in a less abrupt decline in carbohydrate-derived energy expenditure during prolonged endurance exercise compared to sucrose (SUC), and preserved higher maximal anaerobic power output [1].
13 athletes; 90-min treadmill running after 60 min rest post-ingestion; Wingate test immediately post-exercise
Why This Matters
Quantifies a performance advantage in sustained energy availability and anaerobic power output, supporting procurement for sports nutrition products targeting endurance athletes.
[1] Notbohm, H. L., et al. (2023). Pre-exercise isomaltulose intake affects carbohydrate oxidation reduction during endurance exercise and maximal power output in the subsequent Wingate test. BMC Sports Science, Medicine and Rehabilitation, 15, 89. View Source
Time Trial & Fat Oxidation vs. Maltodextrin
Ingestion of isomaltulose (Palatinose™, PSE) prior to endurance cycling improved time trial performance and increased fat oxidation compared to maltodextrin (MDX) [1].
Performance & Fat OxidationHead-to-head
PSE: -2.7% time trial improvement; higher fat oxidation (p=0.005)Maltodextrin: baseline performance and fat ox.
Supports sports nutrition formulation research
20 cyclists, randomized controlled trial
Sports NutritionCycling PerformanceFat Oxidation
Evidence Dimension
Time trial finishing time; Fat oxidation
Target Compound Data
PSE: Time trial finishing time improved by -2.7% (90% CI: ±3.0%, 89% likely beneficial; p = 0.147); Fat oxidation higher (p = 0.005, 88-99% likelihood)
Comparator Or Baseline
Maltodextrin (MDX)
Quantified Difference
-2.7% improvement in finishing time; statistically significant increase in fat oxidation
Conditions
20 male athletes; 75g carbohydrate ingestion 45 min pre-exercise; 90 min cycling at 60% VO2max followed by time trial
Why This Matters
Demonstrates a performance benefit and metabolic shift toward fat utilization, relevant for sports nutrition formulators seeking to differentiate from maltodextrin-based products.
Sports NutritionCycling PerformanceFat Oxidation
[1] König, D., et al. (2016). Substrate Utilization and Cycling Performance Following Palatinose™ Ingestion: A Randomized, Double-Blind, Controlled Trial. Nutrients, 8(7), 390. View Source
FDA Non-Cariogenic Claim
Isomaltulose has been officially categorized as 'non-cariogenic' by the U.S. Food and Drug Administration (FDA), authorizing specific dental health claims that are not permissible for sucrose [1].
FDA Non-Cariogenic ClaimClass-level
Isomaltulose authorized “does not promote tooth decay” claim; sucrose cannot use such claims
Regulatory differentiation for oral-care products
Based on FDA review and in vitro acid production data
Dental HealthNon-CariogenicFDA Health Claim
Evidence Dimension
Regulatory classification and permissible health claims
Target Compound Data
Isomaltulose: FDA authorized non-cariogenic claim; permitted claims include 'does not promote tooth decay', 'may reduce the risk of dental caries'
Comparator Or Baseline
Sucrose: Cariogenic; cannot bear non-cariogenic health claims
Quantified Difference
Qualitative regulatory distinction; supported by in vitro acid production studies showing significantly reduced acid generation from dental plaque
Conditions
FDA regulatory review and approval process; corroborated by in vitro studies (Caries Res. 1983)
Why This Matters
Provides a regulatory and marketing differentiation that is unavailable to sucrose and most common sweeteners, enabling 'tooth-friendly' product positioning.
Dental HealthNon-CariogenicFDA Health Claim
[1] Nutraceuticals World. (2007). FDA Approves Non-Cariogenic Health Claim for Isomaltulose. View Source
Isomaltulose: Applications & Use Cases
Acidic & Heat-Processed Beverage Stability
Isomaltulose's demonstrated resistance to acid-catalyzed hydrolysis (no decomposition of a 20% solution at pH 2.0 and 100°C for 60 minutes) [1] makes it the preferred sweetener for carbonated soft drinks, fruit-based beverages, and other acidic formulations subjected to thermal processing. Unlike sucrose, which undergoes complete hydrolysis under these conditions, isomaltulose maintains its structural integrity and sweetening profile, ensuring consistent product quality and shelf-life.
Low-Glycemic & Diabetic Nutrition
Based on clinical evidence demonstrating a significantly lower glycemic index (p < 0.001) and favorable incretin hormone modulation (reduced GIP, elevated GLP-1) in type 2 diabetic subjects [1], isomaltulose is ideally suited for meal replacement beverages, nutritional bars, and specialized medical foods targeting glycemic control. The compound's slow intestinal hydrolysis provides sustained glucose release without the insulin spikes associated with sucrose or maltodextrin.
Endurance & Sustained Energy Nutrition
Isomaltulose's capacity to preserve carbohydrate availability and maintain anaerobic power output during prolonged exercise [1], coupled with its ability to enhance fat oxidation and improve time trial performance relative to maltodextrin [2], positions it as a superior carbohydrate source for pre-workout powders, energy gels, and recovery beverages. Formulators can leverage its low-glycemic, sustained-release profile to differentiate products targeting endurance athletes and fitness enthusiasts.
Tooth-Friendly Confectionery & Gums
With explicit FDA authorization as a 'non-cariogenic' sweetener and permission to use dental health claims such as 'does not promote tooth decay' [1], isomaltulose enables the development of candies, chewing gums, and lozenges that can be marketed with a tooth-friendly positioning. This regulatory distinction, unavailable to sucrose, provides a compelling procurement rationale for oral care-focused confectionery brands.
[2] Dávila, L. A., et al. (2019). Effect of oral nutritional supplements with sucromalt and isomaltulose versus standard formula on glycaemic index, entero-insular axis peptides and subjective appetite in patients with type 2 diabetes: A randomised cross-over study. Nutrients, 11(7), 1477. View Source
[3] Notbohm, H. L., et al. (2023). Pre-exercise isomaltulose intake affects carbohydrate oxidation reduction during endurance exercise and maximal power output in the subsequent Wingate test. BMC Sports Science, Medicine and Rehabilitation, 15, 89. View Source
[4] König, D., et al. (2016). Substrate Utilization and Cycling Performance Following Palatinose™ Ingestion: A Randomized, Double-Blind, Controlled Trial. Nutrients, 8(7), 390. View Source
[5] Nutraceuticals World. (2007). FDA Approves Non-Cariogenic Health Claim for Isomaltulose. View Source
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